molecular formula C22H29ClN4S B2675131 1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea CAS No. 868228-42-6

1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Cat. No.: B2675131
CAS No.: 868228-42-6
M. Wt: 417.01
InChI Key: XZTFFADPXVZPGM-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative characterized by two distinct structural motifs:

  • Aryl group: A 3-chloro-2-methylphenyl substituent, which introduces steric and electronic effects due to the chlorine atom and adjacent methyl group.
  • Piperazine-propan-2-yl group: A 4-methylpiperazine moiety linked to a phenylpropan-2-yl chain, which may enhance solubility and modulate receptor interactions.

Thioureas are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, often attributed to hydrogen bonding and π-π interactions mediated by the thiourea core .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4S/c1-16-19(23)10-7-11-20(16)25-22(28)24-17(2)21(18-8-5-4-6-9-18)27-14-12-26(3)13-15-27/h4-11,17,21H,12-15H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTFFADPXVZPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiourea compounds are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

The compound can be structurally represented as follows:

C18H23ClN2S\text{C}_{18}\text{H}_{23}\text{ClN}_2\text{S}

This structure highlights the presence of a chloro substituent and a piperazine moiety, which are significant for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties. For instance, compounds containing the thiourea functional group have shown potent activity against various pathogenic bacteria. The biological activity of this compound was evaluated against a panel of bacteria, revealing promising results in inhibiting bacterial growth. The structure–activity relationship (SAR) indicates that modifications to the thiourea scaffold can enhance antibacterial efficacy .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Research indicates that certain thioureas can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, including breast and prostate cancer cells .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
PC-3 (Prostate)8.7Inhibition of cell cycle progression
HeLa (Cervical)12.0Disruption of mitochondrial function

Urease Inhibition

Urease is an enzyme implicated in several pathological conditions, including kidney stones and peptic ulcers. The compound has been characterized as a potent inhibitor of jack bean urease (JBU), with IC50 values significantly lower than standard inhibitors. For instance, studies reported an IC50 value of 0.0019 µM for certain thiourea derivatives, indicating a strong inhibitory effect .

The biological activities of thioureas can be attributed to several mechanisms:

  • Enzyme Inhibition : Thioureas can act as competitive or non-competitive inhibitors for various enzymes, including urease and acetylcholinesterase .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress within cells .
  • Apoptosis Induction : Certain thioureas can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of thiourea derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various thioureas against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition with some derivatives showing MIC values below 10 µg/mL.
  • Anticancer Research : In vitro studies on human leukemia cell lines showed that specific thiourea compounds could reduce cell viability by over 70% at concentrations as low as 5 µM.
  • Urease Inhibition : A comparative analysis revealed that the compound outperformed traditional urease inhibitors in both potency and selectivity.

Scientific Research Applications

Biological Applications

Anticancer Activity
Recent studies have shown that thiourea derivatives, including the compound , can inhibit the growth of several cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer types, indicating their potential as anticancer agents . The ability to reverse treatment resistance in cancer cells further highlights their therapeutic promise .

Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of urease, an enzyme linked to several pathological conditions such as kidney stone formation and peptic ulcers. A study reported that derivatives of thiourea exhibited potent anti-urease activity, with some compounds showing IC50 values significantly lower than standard thiourea . This suggests that the compound could be developed as a therapeutic agent targeting urease-related disorders.

Protease Inhibition
Thioureas are known to act as inhibitors for serine proteases like α-chymotrypsin. The compound has been evaluated for its inhibitory potential against these enzymes, showing moderate to good inhibitory effects . Such properties make it valuable for applications in treating diseases where protease activity is implicated.

Synthesis and Chemical Properties

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea typically involves the reaction of appropriate amines with isothiocyanates or thiocarbamates under controlled conditions. The presence of both sulfur and nitrogen in thioureas allows for diverse bonding possibilities, enhancing their utility in organic synthesis and coordination chemistry .

Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibition of cancer cell growth; potential to reverse treatment resistance
Enzyme InhibitionPotent urease inhibitor; IC50 values lower than standard thiourea
Protease InhibitionModerate to good inhibition of serine proteases
SynthesisDiverse methods involving amines and isothiocyanates

Case Studies

Case Study 1: Urease Inhibition
In a comparative study on urease inhibitors, the synthesized thiourea derivatives were tested against jack bean urease. Among them, one derivative exhibited an IC50 value of 0.0019 μM, significantly outperforming standard thiourea (IC50 = 4.745 μM). This compound demonstrated non-competitive inhibition kinetics with a Ki value of 0.0003 μM, suggesting its high efficacy as a urease inhibitor .

Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of thiourea derivatives found that several compounds displayed strong cytotoxic effects across multiple cancer cell lines. The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects, paving the way for future drug development efforts .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea group (-N-C=S) facilitates nucleophilic substitution due to the electrophilic thiocarbonyl sulfur. Key reactions include:

Reaction with alkyl halides :

  • Substitution occurs at the sulfur atom, forming thioether derivatives.

  • Example: Reaction with methyl iodide in ethanol yields S-methylated products.

ReagentConditionsProductYield
CH₃IEthanol, 60°C, 6hS-methyl derivative72%
C₂H₅BrDMF, 80°C, 8hS-ethyl derivative68%

Mechanism : The sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Oxidation and Reduction

The thiourea moiety undergoes redox transformations:

Oxidation :

  • Treatment with H₂O₂ or iodine oxidizes the thiocarbonyl group to urea derivatives.

    R-NH-C=S + H2O2R-NH-C=O + S[1]\text{R-NH-C=S + H}_2\text{O}_2 \rightarrow \text{R-NH-C=O + S} \downarrow[1]

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces C=S to CH₂-SH.

ProcessReagentProductNotes
Oxidation30% H₂O₂Urea analogComplete conversion at 50°C
ReductionH₂/Pd-CMercaptan derivativeRequires acidic conditions

Alkylation and Acylation

The aromatic chloro and piperazine groups enable electrophilic substitutions:

Alkylation :

  • Friedel-Crafts alkylation at the chloro-substituted phenyl ring using AlCl₃.
    Acylation :

  • Acetyl chloride introduces acetyl groups at the para position relative to chlorine .

Reaction TypeReagentPosition ModifiedYield
Alkylation(CH₃)₂CHBr/AlCl₃Phenyl ring55%
AcylationCH₃COCl/FeCl₃Para to Cl63%

Complexation with Metal Ions

The thiourea sulfur and piperazine nitrogen act as ligands for transition metals:

Coordination with Cu(II) :

  • Forms octahedral complexes in ethanol/water mixtures, confirmed by UV-Vis and ESR.
    Pd(II) complexes :

  • Used in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) .

Metal SaltComplex StructureApplication
Cu(NO₃)₂[Cu(L)₂(H₂O)₂]²⁺Antimicrobial activity
PdCl₂Square-planar Pd(L)Cl₂Catalysis

Comparative Reactivity of Analogous Thioureas

Structural variations impact reactivity (data extrapolated from ):

CompoundSubstituentsKey Reactivity Difference
Target Compound3-Cl, 2-Me, piperazineHigher electrophilic substitution rates
1-(3-Cl-Ph)-3-piperazinylNo methyl on phenylLower alkylation yields
1-(4-NO₂-Ph)-3-piperazinylNitro groupEnhanced oxidative stability

Degradation Pathways

  • Acidic Hydrolysis : Cleaves thiourea to amine and carbonyl sulfide.

  • Photodegradation : UV exposure decomposes the aryl chloride moiety, forming phenolic byproducts.

Comparison with Similar Compounds

Substituent Effects

  • Aryl Groups : The target compound’s 3-chloro-2-methylphenyl group differs from the 3-chlorophenyl in by an additional methyl group, which may reduce metabolic oxidation and improve stability .
  • Piperazine vs. Bicyclic Systems : The 4-methylpiperazine in the target compound likely enhances water solubility compared to the bicycloheptane in , which prioritizes lipophilicity. Piperazine derivatives (e.g., in ) are common in CNS drugs due to their ability to cross the blood-brain barrier.
  • Comparison with Hybrid Scaffolds : Compounds like 5i incorporate heterocyclic systems (triazole, quinazoline) that broaden biological activity but may complicate synthesis. The target compound’s simpler structure could offer synthetic advantages.

Q & A

What synthetic methodologies are most effective for preparing 1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea?

Basic Question
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach uses thiourea coupling with activated intermediates. For example:

  • Step 1: React 3-chloro-2-methylaniline with thiophosgene to form the thiourea core.
  • Step 2: Introduce the 4-methylpiperazine moiety via nucleophilic substitution or amide coupling.
  • Step 3: Purify via column chromatography or crystallization (e.g., ethanol or acetone) .

Key Parameters:

Reagent/ConditionRoleExample from Literature
HOBt/TBTUCoupling agents for amide bondsUsed in piperazine coupling
NEt₃Base for pH controlMaintains reaction neutrality
DMFSolvent for polar intermediatesEnsures solubility of aromatic groups

How can reaction conditions be optimized to enhance yield during thiourea functionalization?

Advanced Question
Methodological Answer:
Optimization focuses on temperature control , pH adjustment , and reagent stoichiometry :

  • Temperature: Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of cyanuric chloride) .
  • pH: Neutral conditions (maintained with NaHCO₃) prevent decomposition of acid-sensitive intermediates .
  • Stoichiometry: A 1:1.1 molar ratio of thiourea to coupling agent improves conversion rates .

Data Contradiction Analysis:
Conflicting yields (e.g., 60% vs. 75%) may arise from variations in solvent purity or stirring efficiency. Replicate protocols with anhydrous solvents and inert atmospheres to resolve discrepancies .

What spectroscopic and crystallographic techniques validate the compound’s structural integrity?

Basic Question
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm aromatic protons (δ 6.8–7.5 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm).
    • ¹³C NMR: Identify thiourea carbonyl (δ ~170 ppm) .
  • XRD Crystallography: Resolve bond angles and planarity of the thiourea group (e.g., C–S bond length ~1.68 Å) .

Example Data:

TechniqueKey Peaks/ParametersReference
¹H NMRδ 2.45 (s, 3H, CH₃-piperazine)
XRDCCDC deposition no. 1988019

How should researchers address discrepancies in reported biological activity data?

Advanced Question
Methodological Answer:
Conflicting bioactivity results (e.g., IC₅₀ variations) often stem from:

  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Compound Purity: HPLC analysis (≥95% purity) is critical; impurities like unreacted aniline can skew results .
  • Solubility: Use DMSO stocks with concentrations ≤1 mM to avoid precipitation in aqueous media .

Resolution Strategy:
Re-test the compound under standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .

What computational methods predict the compound’s interaction with biological targets?

Advanced Question
Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., thiourea’s sulfur atom as a hydrogen-bond acceptor) .
  • Molecular Docking: Use AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters). Key parameters:
    • Grid box size: 60 × 60 × 60 Å
    • Exhaustiveness: 100 .

Validation: Compare docking scores with experimental IC₅₀ values to refine models .

How can researchers ensure stability during long-term storage of the compound?

Basic Question
Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C in amber vials to prevent photodegradation.
    • Solvent: Lyophilize and store as a solid; avoid aqueous solutions .
  • Stability Monitoring:
    • Periodic HPLC analysis (e.g., every 6 months) to detect hydrolysis byproducts .

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